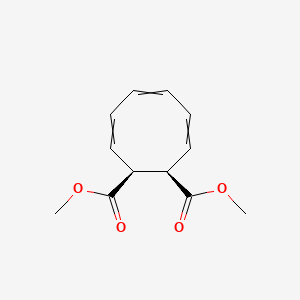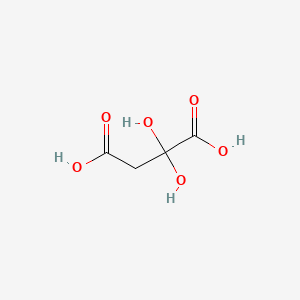
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure. The introduction of the chlorophenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable benzene derivative under basic conditions. The methyl group can be introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The propane-2-sulfinyl group is typically introduced through a sulfoxidation reaction, where a suitable sulfide precursor is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize costs. Safety and environmental considerations would also play a significant role in the design of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propane-2-sulfonyl chloride
- 1-Propanesulfonyl chloride
- 2-Chloropropane
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61166-83-4 |
|---|---|
Formule moléculaire |
C16H17ClO2S |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-11(2)20(18)16-10-15(8-7-12(16)3)19-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
Clé InChI |
JMNBTJWBDPSCMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)S(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)



![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
